molecular formula C8H6BrNO3 B1281013 1-(5-Bromo-2-nitrophenyl)ethanone CAS No. 41877-24-1

1-(5-Bromo-2-nitrophenyl)ethanone

Cat. No.: B1281013
CAS No.: 41877-24-1
M. Wt: 244.04 g/mol
InChI Key: AFDAUYYWZNNSFV-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with an ethanone group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-nitrophenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 2-nitroacetophenone in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in a solvent like chloroform or acetic acid, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Comparison with Similar Compounds

  • 1-(5-Bromo-2-aminophenyl)ethanone
  • 1-(5-Bromo-2-hydroxyphenyl)ethanone
  • 1-(5-Bromo-2-methylphenyl)ethanone

Comparison: 1-(5-Bromo-2-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and chemical properties. Compared to its analogs, such as 1-(5-Bromo-2-aminophenyl)ethanone, the nitro group in this compound makes it more electron-deficient and reactive towards nucleophiles . This enhances its utility in various chemical reactions and applications .

Biological Activity

1-(5-Bromo-2-nitrophenyl)ethanone, also known as 5-bromo-2-nitroacetophenone, is an organic compound characterized by its unique structure that includes a bromine atom and a nitro group attached to a phenyl ring. This compound has garnered attention in the scientific community for its diverse biological activities, making it a subject of various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrNO3C_8H_6BrNO_3. The presence of the bromine and nitro groups contributes to its chemical reactivity and potential biological activity. The compound is typically synthesized for research purposes and serves as a versatile intermediate in organic synthesis.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. Studies indicate that halogenated phenyl compounds can inhibit bacterial growth effectively. For instance, molecular docking studies revealed binding affinities of -4.5 kcal/mol and -5.4 kcal/mol with specific bacterial proteins, indicating strong interactions that could lead to antibacterial efficacy against urinary tract infections (UTIs) caused by uropathogenic Escherichia coli (UPEC) .

Case Study: Antibacterial Efficacy

A study focusing on the antibacterial potency of derivatives similar to this compound showed promising results. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 0.48–7.81 µg/mL against various Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a potential therapeutic candidate for treating bacterial infections .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer activity. Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. Specifically, derivatives containing nitro groups have been noted for their ability to inhibit cell viability in hepatocellular carcinoma (HepG2) and renal adenocarcinoma (769-P), with IC50 values as low as 7.81 µM .

Table: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG27.81Induction of apoptosis
769-P12.39Cell cycle arrest
H156345.42Inhibition of proliferation

The biological activity of this compound can be attributed to its ability to interact with various biological molecules through its reactive functional groups:

  • Electrophilic Reactions : The carbonyl group in the compound can undergo nucleophilic attack, leading to the formation of adducts with cellular macromolecules.
  • Reactive Oxygen Species (ROS) : Some studies suggest that compounds with nitro groups can generate ROS, which may contribute to their cytotoxic effects on cancer cells.
  • Molecular Docking : Computational studies have shown favorable binding interactions with target proteins involved in bacterial resistance mechanisms, enhancing its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(5-Bromo-2-nitrophenyl)ethanone, and how can reaction conditions be controlled to maximize yield?

  • The compound is typically synthesized via substitution reactions starting from brominated nitroaniline derivatives. Key steps include bromination of the phenyl ring followed by nitration or vice versa, depending on precursor availability. Reaction conditions such as temperature (e.g., 60–80°C for nitro group introduction), solvent choice (ethanol or DMF for polar aprotic environments), and stoichiometric ratios of reagents (e.g., brominating agents like NBS) must be tightly controlled to avoid side products like over-brominated derivatives .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the phenyl ring, while mass spectrometry (MS) validates molecular weight and bromine isotopic patterns. IR spectroscopy identifies functional groups like the ketone (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretching ~1520 cm⁻¹). Cross-validation of data from these methods is essential to resolve ambiguities, such as distinguishing regioisomers .

Q. How do the positions of bromo and nitro substituents influence the compound’s reactivity in further derivatization?

  • The electron-withdrawing nitro group at the ortho position directs electrophilic substitution to the para position relative to the ketone. Bromine’s steric bulk and electron-withdrawing effects further modulate reactivity, making the compound prone to nucleophilic aromatic substitution (e.g., Suzuki coupling) at the meta position. Computational studies (e.g., DFT calculations) can predict reactive sites .

Q. What purification strategies are recommended to isolate this compound with high purity?

  • Column chromatography using silica gel and a hexane/ethyl acetate gradient is effective. Recrystallization from ethanol or acetone can further enhance purity. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) is advised for assessing purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

  • Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). For example, rotational barriers in the ketone group might cause NMR signal splitting not observed in crystallography. Single-crystal X-ray diffraction (using SHELX programs ) provides definitive proof of structure, while variable-temperature NMR can reconcile dynamic effects .

Q. What computational methods are effective in predicting the biological activity of bromo-nitro ethanone derivatives?

  • Molecular docking (AutoDock, Glide) evaluates binding affinity to targets like enzymes or receptors. ADMET prediction tools (SwissADME) assess pharmacokinetic properties (e.g., logP, bioavailability). MD simulations explore stability in biological environments. For instance, oxadiazole-containing analogs show enhanced antimicrobial activity due to interactions with bacterial topoisomerases .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in derivatives?

  • Systematic substitution of the bromo/nitro groups with halogens (e.g., Cl, F) or electron-donating groups (e.g., -OCH₃) can clarify their roles in activity. In vitro assays (MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) paired with computational SAR models identify key pharmacophores. For example, replacing bromine with chlorine may reduce cytotoxicity while retaining efficacy .

Q. What strategies improve solubility and bioavailability of this compound for in vitro studies?

  • Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. Prodrug approaches (e.g., esterification of the ketone) improve membrane permeability. Thermal stability studies (TGA/DSC) ensure compatibility with biological assay conditions .

Q. How do reaction intermediates impact the scalability of synthesis protocols?

  • Intermediates like nitroso derivatives may form during incomplete nitration, requiring quenching with reducing agents (e.g., Na₂S₂O₄). Kinetic studies (e.g., in situ IR monitoring) optimize stepwise reactions. Flow chemistry systems improve scalability by minimizing exothermic risks .

Q. What in vitro assays are most appropriate for evaluating the compound’s anticancer potential?

  • MTT assays measure cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry) elucidate mechanisms. Comparative studies with analogs (e.g., 5-fluorouracil derivatives) contextualize potency .

Properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDAUYYWZNNSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481224
Record name 1-(5-Bromo-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41877-24-1
Record name 1-(5-Bromo-2-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41877-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 mmol of 3-acetyl-4-nitro-aminobenzene as a starting material was added to 100 mL of HBr/H2O (1/2, v/v) and a sodium nitrite solution was slowly added dropwise thereto in an ice bath. The reaction mixture was stirred at 60° C. for 2 hours. When the reaction was completed, the precipitate was filtered off. The filtrate was neutralized with 1N NaOH, extracted with EtOAc, dried over anhydrous sodium sulfate, distilled under reduced pressure and purified by silica gel column chromatography (hexane/EtOAc=2/1) to obtain the desired 3-acetyl-4-nitro-bromobenzene as a yellow oil (75%).
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Synthesis routes and methods II

Procedure details

In the ice bath, the starting material, about 10 mmol of 3-acetyl-4-nitro-aminobenzene was added into HBr/H2O (about 100 mL, 1/2, v/v), and sodium nitrite solution was gradually added. The solution was stirred at about 60° C. for about 2 hours. After the reaction was completed, the precipitate was filtered. The filtered solution was neutralized with about 1N NaOH, and extracted with EtOAc. Then the extracted material was dried with sodium sulfate anhydride. Next, the dried material was distilled under reduced pressure. Then, 3-acetyl-4-nitro-bromobenzene was obtained in a form of about 75% yellow oil using silica gel column chromatography (Hexane/EtOAc=2/1).
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Synthesis routes and methods III

Procedure details

Jones Reagent (2.67 M, 2.54 mL, 6.79 mmol) was added dropwise to 1-(5-bromo-2-nitrophenyl)-ethanol (1.67 g, 6.79 mmol) in acetone (34 mL) at 0° C., then the reaction mixture was stirred for 10 minutes. Any excess Jones reagent was quenched by the addition of iso-propanol, then the reaction mixture was neutralized with saturated sodium bicarbonate, and the acetone was removed by evaporation. Water was added and the solution was extracted with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate, then filtered and concentrated. The residue was purified by silica gel chromatography eluting with 1:9 ethyl acetate:hexanes to give 1.27 g (77%) of 1-(5-bromo-2-nitrophenyl)-ethanone as a solid. 1H NMR (400 MHz, d6-DMSO): δ 8.05 (d, J=5 Hz, 1H), 8.04 (s, 1H), 7.96 (dd, J=9, 2 Hz, 1H), 2.57 (s, 3H).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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